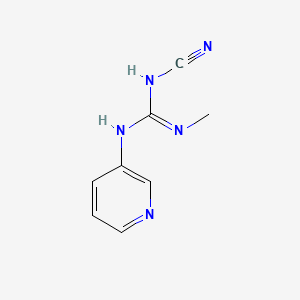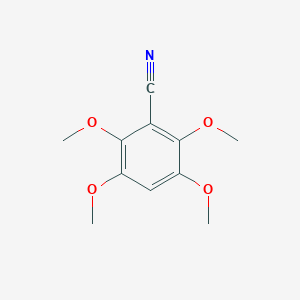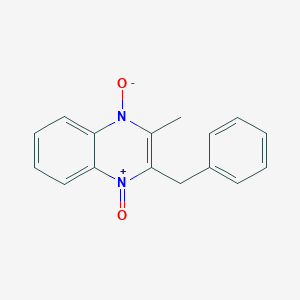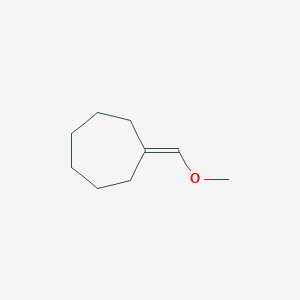![molecular formula C34H24BaCl2N4O8S2 B14470765 barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 67892-50-6](/img/structure/B14470765.png)
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly referred to as Pigment Red 53:1 and is used extensively in various industrial applications, particularly in the production of inks and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves the coupling of a diazotised aniline sulfonic acid with β-naphthol. This reaction yields a monoazo dye, which is then converted to the pigment by lake formation . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotisation and coupling reactions are carefully monitored. The pigment is then isolated and purified through filtration and drying processes. The final product is often in the form of a fine powder, which is then used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the azo group and the sulfonate group. These reactions can be facilitated by various reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. the primary focus is usually on maintaining the integrity of the azo and sulfonate groups to preserve the pigment’s color properties .
Aplicaciones Científicas De Investigación
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a standard pigment in various chemical analyses and studies.
Biology: Employed in staining techniques for microscopic studies.
Industry: Extensively used in the production of inks, plastics, and coatings due to its vibrant color and stability
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonate groups. These groups interact with various molecular targets, leading to the formation of stable complexes. The pathways involved include electron transfer and hydrogen bonding, which contribute to the compound’s stability and color properties .
Comparación Con Compuestos Similares
Similar Compounds
Pigment Red 571: Another azo pigment with similar color properties but different chemical structure.
Pigment Yellow 1: A monoazo pigment used in similar applications but with different color properties.
Pigment Blue 151: A phthalocyanine pigment with different chemical properties but used in similar industrial applications.
Uniqueness
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which provide exceptional stability and vibrant color. This makes it particularly valuable in applications requiring long-lasting and intense pigmentation .
Propiedades
Número CAS |
67892-50-6 |
|---|---|
Fórmula molecular |
C34H24BaCl2N4O8S2 |
Peso molecular |
888.9 g/mol |
Nombre IUPAC |
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
Clave InChI |
PMSXJJRVZZKRRK-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
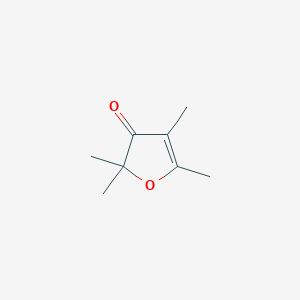
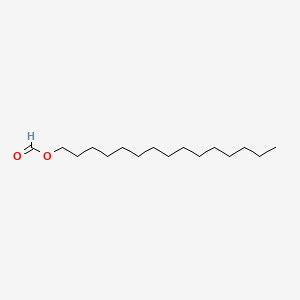


![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
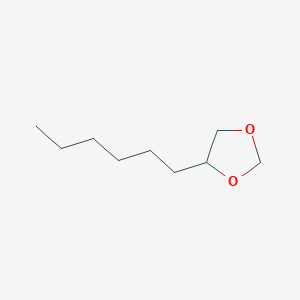
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
